molecular formula C6H9F3O B13285641 2-(Trifluoromethyl)cyclopentan-1-ol

2-(Trifluoromethyl)cyclopentan-1-ol

Cat. No.: B13285641
M. Wt: 154.13 g/mol
InChI Key: FJOQNDFSUCBARB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclopentan-1-ol is a versatile fluorinated building block of high value in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF 3 ) group into organic molecules is a cornerstone strategy in modern lead optimization, as this moiety can profoundly influence a compound's biological activity, metabolic stability, and membrane permeability . Compounds featuring a cyclopentane ring fused with a trifluoromethyl-substituted alcohol are of significant interest for creating novel molecular entities with potential bioactive properties. The primary research application of this compound lies in its use as a synthetic intermediate for the late-stage functionalization (LSF) of complex molecules . Its structure makes it a promising scaffold for developing pharmaceuticals and agrochemicals, given that approximately half of all modern "blockbuster drugs" contain fluorine atoms . Furthermore, the presence of both an alcohol and a trifluoromethyl group on a cyclopentane ring allows for further chemical manipulations, including participation in cross-coupling and ring-opening reactions to generate more complex, functionalized structures . Key Research Applications: Medicinal Chemistry: Serves as a critical intermediate for the synthesis of potential drug candidates. The CF 3 group is a known bioisostere that can enhance lipophilicity, improve oral bioavailability, and mitigate undesired metabolic pathways . Agrochemical Research: Used in the design and synthesis of new herbicides, insecticides, and fungicides, where the trifluoromethyl group can enhance biological activity and user safety . Organic Synthesis: Acts as a precursor for more complex, fluorinated molecules through various transformations, including metathesis and cycloaddition reactions, enabling access to diverse chemical space . Disclaimer: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(trifluoromethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c7-6(8,9)4-2-1-3-5(4)10/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOQNDFSUCBARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Catalyzed Cross-Coupling and Alkylation Routes

A comprehensive patent (CN103221391A) describes multi-step processes for preparing trifluoromethylated cyclopentyl compounds, which can be adapted for 2-(trifluoromethyl)cyclopentan-1-ol synthesis. Key steps include:

  • Preparation of 1-cyclopentyl-2-(trifluoromethyl)benzene via iron-catalyzed cross-coupling of bromo pentane silane with trifluoromethylated aryl halides in the presence of magnesium and specific solvents.
  • Chloromethylation of this intermediate to form 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene.
  • Subsequent alkylation and reduction steps to yield the cyclopentanol derivative.

Reaction Scheme Summary :

Step Reaction Type Key Reagents Product/Intermediate
I Cross-coupling Fe catalyst, Mg, bromo pentane silane 1-Cyclopentyl-2-(trifluoromethyl)benzene
II Chloromethylation Acid, chlorinating agent 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
III Alkylation Alkylation base, solvent (non-DMF/DMA) Alkylated intermediate
IV Reduction Reduction catalyst, reducing agent This compound

This method emphasizes the importance of catalyst choice, solvent exclusion (avoiding DMF and DMA in alkylation), and controlled reduction to achieve high purity and yield.

Direct Trifluoromethylation of Cyclopentanol Derivatives

Copper-catalyzed trifluoromethylation of unactivated olefins has been demonstrated as an effective approach to introduce trifluoromethyl groups. For example, using copper(I) chloride (CuCl) as a catalyst with trifluoromethylating reagents enables the addition of CF3 groups to olefinic substrates under mild conditions:

  • The reaction is typically performed under inert atmosphere (argon), low temperature (0 °C), and in anhydrous methanol.
  • After stirring for extended periods (up to 24 hours), the product is extracted and purified.

Although examples focus on linear allylic trifluoromethylation, the methodology can be adapted for cyclic olefins such as cyclopentenol or its precursors, allowing direct trifluoromethylation at the 2-position of cyclopentanols.

Synthesis via 2-Cyclopenten-1-one Intermediates

2-Cyclopenten-1-one is a versatile intermediate for synthesizing substituted cyclopentanols, including trifluoromethyl derivatives. Preparation methods for 2-cyclopenten-1-one include:

  • Aldol condensation of benzil with ketones having α-hydrogen atoms
  • Ring-closing metathesis of dienes catalyzed by Grubbs catalysts
  • Saegusa–Ito oxidation of cyclopentanones
  • Pauson–Khand reaction involving alkenes, alkynes, and CO

Once 2-cyclopenten-1-one is obtained, trifluoromethylation can be introduced via:

  • Nucleophilic conjugate addition of trifluoromethyl anions or equivalents at the β-position
  • Michael addition reactions with trifluoromethyl-containing nucleophiles
  • Catalytic asymmetric variants for enantioselective trifluoromethylation

The resulting trifluoromethylated cyclopentenones can be selectively reduced (e.g., Luche reduction with NaBH4/CeCl3) to yield this compound with controlled stereochemistry.

Comparative Data on Preparation Methods

Methodology Key Features Advantages Limitations Yield Range References
Metal-catalyzed cross-coupling and alkylation Multi-step, uses Fe catalyst, Mg, acid chlorination, alkylation, reduction High selectivity, scalable, well-defined intermediates Requires multiple steps, sensitive to solvent choice Not explicitly quantified, but optimized for industrial scale
Copper-catalyzed trifluoromethylation of olefins Direct trifluoromethylation, mild conditions, CuCl catalyst Simple setup, mild conditions, adaptable to various olefins Reaction times can be long, substrate scope limited Moderate to good yields (~60-80% in related systems)
2-Cyclopenten-1-one intermediate route Uses versatile intermediates, multiple synthetic routes to intermediate Enables stereocontrol, broad functional group tolerance Requires prior synthesis of intermediate, multiple steps Yields vary by step; aldol condensation yields 35-85%

Research Findings and Notes

  • The choice of solvent critically impacts alkylation steps in multi-step syntheses; DMF and N,N-dimethylacetamide (DMA) are avoided to prevent side reactions.
  • Copper-catalyzed trifluoromethylation reactions require inert atmosphere and low temperature to maintain catalyst activity and selectivity.
  • Saegusa–Ito oxidation and Luche reduction are effective for introducing and then reducing α,β-unsaturated ketones to the corresponding alcohols with trifluoromethyl substitution.
  • Industrial synthesis favors routes that balance step economy, catalyst cost, and yield, often adapting metal-catalyzed cross-coupling for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)cyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a valuable scaffold for the development of bioactive compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of key cyclopentanol derivatives is summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
2-(Trifluoromethyl)cyclopentan-1-ol* N/A C₆H₉F₃O 156.13 -CF₃, -OH High lipophilicity; increased acidity
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol HCl N/A C₆H₁₀F₃NO·HCl 193.61 (base) -CF₃, -NH₂ Enhanced bioavailability; basicity
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 100.16 -CH₃, -OH Lower acidity; higher volatility
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol 1498142-91-8 C₈H₁₄F₃NO 197.20 -CF₃CH₂NH-, -OH Hydrogen-bonding capability; drug potential

*Inferred properties based on analogs.

  • Lipophilicity and Acidity: The electron-withdrawing -CF₃ group in this compound increases the acidity of the hydroxyl group (pKa ~10–12 estimated) compared to 1-Methylcyclopentanol (pKa ~15–16) . This enhances solubility in polar solvents and reactivity in nucleophilic reactions.
  • Molecular Weight and Stability: Fluorination elevates molecular weight (156.13 vs. 100.16 for 1-Methylcyclopentanol) and thermal stability due to strong C-F bonds .

Biological Activity

2-(Trifluoromethyl)cyclopentan-1-ol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological profile of compounds, affecting their lipophilicity, metabolic stability, and biological interactions. This article aims to explore the biological activity of this compound through various studies, highlighting its antimicrobial, anti-inflammatory, and other relevant biological properties.

  • Molecular Formula : C6H9F3O
  • Molecular Weight : 164.14 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that compounds with trifluoromethyl substituents exhibit significant antimicrobial properties. A comparative study involving a series of trifluoromethyl-substituted salicylanilide derivatives indicated that compounds with similar structures to this compound showed effective inhibition against Staphylococcus aureus, including multidrug-resistant strains (MIC values ranging from 0.25 to 64 µg/mL) .

CompoundMIC (µg/mL)Activity Against
220.25S. aureus
240.5S. aureus
251S. aureus

These findings suggest that the trifluoromethyl group may enhance the compound's ability to penetrate bacterial membranes or interact with essential metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of fluorinated compounds has been extensively studied. In vitro assays indicate that fluorinated derivatives can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α . The presence of the trifluoromethyl group in cyclopentanol derivatives may similarly modulate inflammatory pathways.

Study on Fluorinated Compounds

A study published in Nature Communications explored the effects of various fluorinated compounds on bacterial resistance mechanisms. It was found that the introduction of trifluoromethyl groups significantly improved the efficacy of certain antibiotics against resistant strains of bacteria . The study highlighted that compounds similar to this compound could be optimized for enhanced biological activity.

Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships has shown that the position and nature of substituents on cyclopentanol derivatives significantly influence their biological properties. For instance, modifications at the hydroxyl position can enhance solubility and bioavailability, which are crucial for therapeutic efficacy .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that:

  • Antimicrobial Action : The trifluoromethyl group may disrupt bacterial cell wall synthesis or function as a metabolic inhibitor.
  • Anti-inflammatory Effects : By modulating signaling pathways associated with inflammation, this compound could potentially reduce tissue damage during inflammatory responses.

Q & A

Q. What are the established synthetic routes for 2-(trifluoromethyl)cyclopentan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves functionalizing cyclopentanone derivatives. For example, introducing the trifluoromethyl group via nucleophilic trifluoromethylation using reagents like TMSCF₃ or Umemoto’s reagent under basic conditions, followed by reduction of the ketone to the alcohol. Alternative routes may involve ring-opening of epoxides (e.g., cyclopentene oxide) with trifluoromethylating agents .
  • Key Considerations :
  • Temperature control (e.g., −78°C for kinetically controlled trifluoromethylation to avoid side reactions).
  • Use of chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective synthesis if stereochemistry is critical .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for isolating diastereomers .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve enantiomers .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the cyclopentane ring and NOE correlations to assign relative configurations .
  • X-ray Crystallography : Definitive assignment via single-crystal analysis, particularly for derivatives co-crystallized with resolving agents .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from:
  • Enantiomeric Purity : Validate stereochemical homogeneity using chiral analytical methods .
  • Assay Conditions : Compare activity under varying pH, temperature, or co-solvents (e.g., DMSO concentration).
  • Target Selectivity : Perform competitive binding assays (e.g., SPR or ITC) to confirm interactions with purported targets like cytochrome P450 enzymes .
  • Metabolic Stability : Assess compound stability in liver microsomes to rule out rapid degradation masking true activity .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalysis or binding interactions?

  • Methodological Answer :
  • Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient regions near the CF₃ group .
  • Steric Maps : Use X-ray or docking simulations (e.g., AutoDock Vina) to quantify van der Waals clashes in enzyme active sites .
  • Experimental Probes : Synthesize analogs with CH₃, CF₂H, or Cl substituents to isolate electronic vs. steric effects .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound-based inhibitors?

  • Methodological Answer :
  • Fragment-Based Design : Synthesize derivatives with modifications to the cyclopentanol core (e.g., fluorination at C3) or substituents (e.g., aryl vs. alkyl groups) .
  • Kinetic Analysis : Measure KiK_i values via enzyme inhibition assays (e.g., fluorescence polarization for kinases) .
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions in complex biological matrices .

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